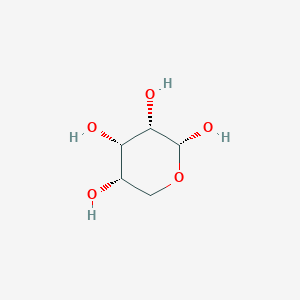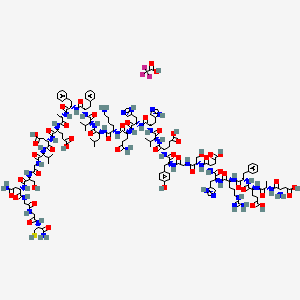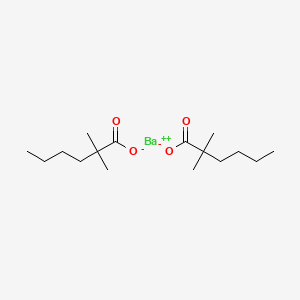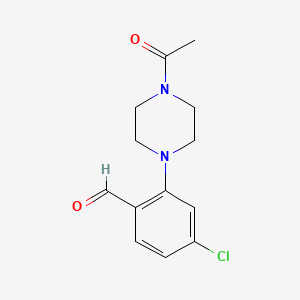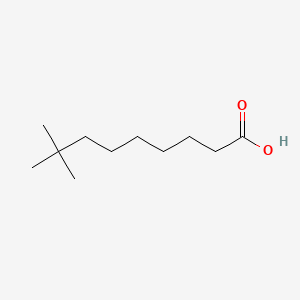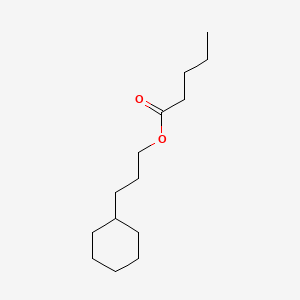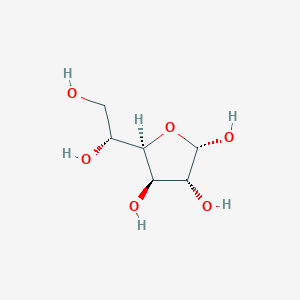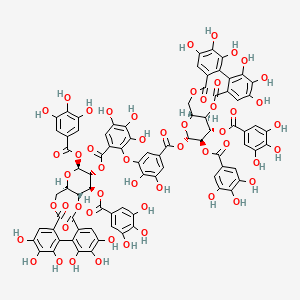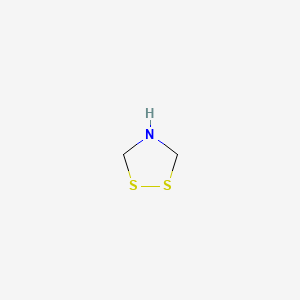
Ammonium 2,3-dimercaptopropanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2,3-dimercaptopropanesulphonate is a chemical compound known for its chelating properties. It is primarily used to bind and remove heavy metals from the body, making it a valuable agent in the treatment of heavy metal poisoning. This compound is particularly effective against metals such as mercury, lead, and arsenic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,3-dimercaptopropanesulphonate typically involves the reaction of sodium allylsulfonate with bromine, followed by a sulfhydrylation reaction. The intermediate product is then subjected to a lead salt forming reaction . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s efficacy and safety for medical use. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its function as a chelating agent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions can yield thiol-containing compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ammonium 2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metals. The compound’s sulfhydryl groups react with metal ions to form non-toxic, water-soluble complexes that are excreted from the body through urine . This process helps to reduce the toxic effects of heavy metals on the body’s enzyme systems and restore normal physiological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimercapto-1-propanesulfonic acid (DMPS): A related chelating agent used for similar purposes.
Dimercaptosuccinic acid (DMSA): Another chelating agent used in the treatment of heavy metal poisoning.
Dimercaprol (BAL): An older chelating agent with a broader range of applications.
Uniqueness
Ammonium 2,3-dimercaptopropanesulphonate is unique due to its high efficacy in forming stable complexes with heavy metals and its relatively low toxicity compared to other chelating agents. Its ability to be administered in various forms (oral, intravenous, and topical) also adds to its versatility .
Eigenschaften
CAS-Nummer |
78286-02-9 |
|---|---|
Molekularformel |
C3H11NO3S3 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
azanium;2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.H3N/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);1H3 |
InChI-Schlüssel |
IEMMVNULOJVGIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CS(=O)(=O)[O-])S)S.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
